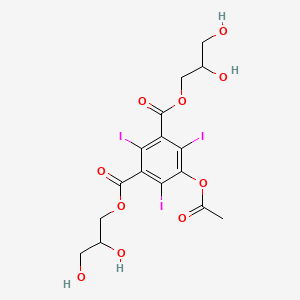
5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester is a complex organic compound characterized by its multiple iodine atoms and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester typically involves multiple steps, starting with the iodination of isophthalic acid followed by esterification. The reaction conditions include the use of strong iodinating agents and esterification catalysts under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids.
Reduction can produce alcohols or other reduced derivatives.
Substitution reactions can result in the formation of different esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a precursor for other iodine-containing compounds.
Biology: In biological research, it can be used as a labeling agent for biomolecules or as a contrast agent in imaging studies.
Medicine: Its iodine content makes it useful in the development of radiopharmaceuticals and diagnostic agents.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester exerts its effects depends on its specific application. For example, in imaging studies, the iodine atoms enhance the contrast of the images. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
5-Amino-2,4,6-triiodoisophthalic acid
5-Acetoxy-2,4,6-triiodo-isophthalic acid
Uniqueness: 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester is unique due to its specific ester groups and the presence of three iodine atoms, which confer distinct chemical and physical properties compared to similar compounds.
Propiedades
IUPAC Name |
bis(2,3-dihydroxypropyl) 5-acetyloxy-2,4,6-triiodobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17I3O10/c1-6(22)29-14-12(18)9(15(25)27-4-7(23)2-20)11(17)10(13(14)19)16(26)28-5-8(24)3-21/h7-8,20-21,23-24H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPBMZDTKFSIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1I)C(=O)OCC(CO)O)I)C(=O)OCC(CO)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17I3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
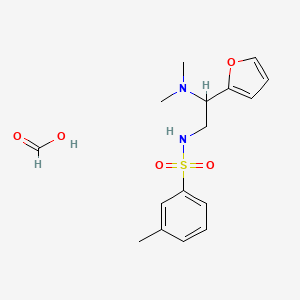
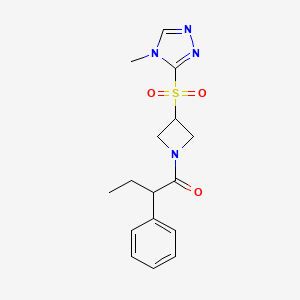
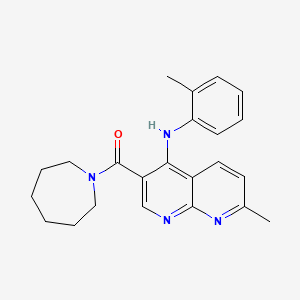
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2947335.png)
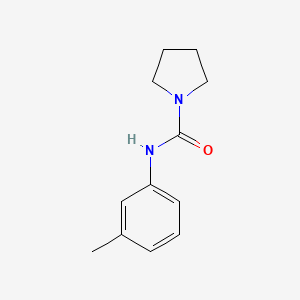
![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)
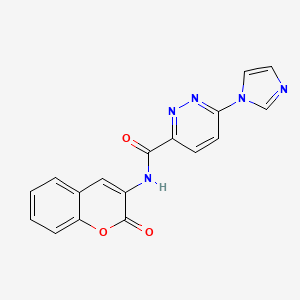
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2947339.png)
![(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2947340.png)
![N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide](/img/structure/B2947341.png)
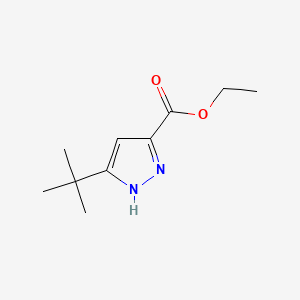
![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)
![5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2947350.png)
![1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2947351.png)
